N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclobutanecarboxamide
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Overview
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclobutanecarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclobutanecarboxamide core linked to a phenyl ring substituted with a methoxypyrrolidine group, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the methoxypyrrolidine derivative. One common method involves the reaction of 3-methoxypyrrolidine with a suitable phenyl halide under basic conditions to form the intermediate N-(4-(3-methoxypyrrolidin-1-yl)phenyl)amine. This intermediate is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)cyclobutanecarboxamide.
Reduction: Formation of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclobutylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine group may facilitate binding to these targets through hydrogen bonding and hydrophobic interactions, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)cyclobutanecarboxamide
- N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclobutylamine
- N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide
Uniqueness
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclobutanecarboxamide is unique due to its specific combination of a cyclobutanecarboxamide core with a methoxypyrrolidine-substituted phenyl ring. This structure imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-9-10-18(11-15)14-7-5-13(6-8-14)17-16(19)12-3-2-4-12/h5-8,12,15H,2-4,9-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTRQMHFOMGCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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